N-Acetyl-N-ethylacetamide
Overview
Description
N-Acetyl-N-ethylacetamide (NEAA) is a chemical compound that belongs to the class of amides. It is widely used in the field of scientific research due to its unique properties. NEAA is a white crystalline solid that is soluble in water and organic solvents. It is commonly synthesized by the reaction between acetic anhydride and ethylamine.
Mechanism Of Action
The mechanism of action of N-Acetyl-N-ethylacetamide is not fully understood. However, it is believed that N-Acetyl-N-ethylacetamide acts as a chelating agent and stabilizer in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is also believed to act as a precursor in the synthesis of other amides.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-Acetyl-N-ethylacetamide are not fully understood. However, it is believed that N-Acetyl-N-ethylacetamide has no significant physiological effects on the human body.
Advantages And Limitations For Lab Experiments
The advantages of using N-Acetyl-N-ethylacetamide in lab experiments are that it is readily available, easy to handle, and has a low toxicity. The limitations of using N-Acetyl-N-ethylacetamide in lab experiments are that it has a short shelf life and is sensitive to moisture and light.
Future Directions
There are many future directions for the use of N-Acetyl-N-ethylacetamide in scientific research. Some of the future directions include:
1. The use of N-Acetyl-N-ethylacetamide as a chelating agent in the synthesis of various organic compounds.
2. The use of N-Acetyl-N-ethylacetamide as a stabilizer in the synthesis of various organic compounds.
3. The use of N-Acetyl-N-ethylacetamide as a precursor in the synthesis of other amides.
4. The use of N-Acetyl-N-ethylacetamide as a solvent in the synthesis of various organic compounds.
5. The use of N-Acetyl-N-ethylacetamide as a reagent in the synthesis of various organic compounds.
Conclusion:
In conclusion, N-Acetyl-N-ethylacetamide is a chemical compound that is widely used in the field of scientific research. It is synthesized by the reaction between acetic anhydride and ethylamine. N-Acetyl-N-ethylacetamide is used as a reagent, precursor, solvent, stabilizer, and chelating agent in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide has no significant physiological effects on the human body. The advantages of using N-Acetyl-N-ethylacetamide in lab experiments are that it is readily available, easy to handle, and has a low toxicity. The limitations of using N-Acetyl-N-ethylacetamide in lab experiments are that it has a short shelf life and is sensitive to moisture and light. There are many future directions for the use of N-Acetyl-N-ethylacetamide in scientific research.
Synthesis Methods
N-Acetyl-N-ethylacetamide is synthesized by the reaction between acetic anhydride and ethylamine. The reaction takes place in the presence of a catalyst such as pyridine. The reaction produces N-Acetyl-N-ethylacetamide and acetic acid as a byproduct. The reaction is shown below:
Acetic anhydride + Ethylamine → N-Acetyl-N-ethylacetamide + Acetic acid
Scientific Research Applications
N-Acetyl-N-ethylacetamide is widely used in the field of scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is also used as a precursor in the synthesis of other amides. N-Acetyl-N-ethylacetamide is used as a solvent in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is used as a stabilizer in the synthesis of various organic compounds. N-Acetyl-N-ethylacetamide is used as a chelating agent in the synthesis of various organic compounds.
properties
IUPAC Name |
N-acetyl-N-ethylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-7(5(2)8)6(3)9/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUWATVJTLBCFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166071 | |
Record name | N-Acetyl-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-ethylacetamide | |
CAS RN |
1563-83-3 | |
Record name | N-Acetyl-N-ethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1563-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-N-ethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-N-ethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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